BenchChemオンラインストアへようこそ!

2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Lipophilicity log P ADME

2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one (CAS 66679-66-1) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a free hydrazino group at C‑2 and an ortho‑methoxyphenyl substituent at N‑3 (IUPAC: 2‑hydrazinyl‑3‑(2‑methoxyphenyl)quinazolin‑4‑one; molecular formula C₁₅H₁₄N₄O₂; MW 282.30 g mol⁻¹). The compound belongs to the privileged quinazolinone scaffold class that is extensively employed in medicinal chemistry for generating analgesic, anti‑inflammatory, antimicrobial and anticancer lead structures.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 66679-66-1
Cat. No. B2509855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one
CAS66679-66-1
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2NN
InChIInChI=1S/C15H14N4O2/c1-21-13-9-5-4-8-12(13)19-14(20)10-6-2-3-7-11(10)17-15(19)18-16/h2-9H,16H2,1H3,(H,17,18)
InChIKeyKOHCQLVTSJJKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one (CAS 66679-66-1): Core Structure & Procurement-Relevant Identity


2-Hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one (CAS 66679-66-1) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a free hydrazino group at C‑2 and an ortho‑methoxyphenyl substituent at N‑3 (IUPAC: 2‑hydrazinyl‑3‑(2‑methoxyphenyl)quinazolin‑4‑one; molecular formula C₁₅H₁₄N₄O₂; MW 282.30 g mol⁻¹) . The compound belongs to the privileged quinazolinone scaffold class that is extensively employed in medicinal chemistry for generating analgesic, anti‑inflammatory, antimicrobial and anticancer lead structures [1]. Its ortho‑methoxy substitution pattern distinguishes it from the meta‑ and para‑methoxy positional isomers and from the unsubstituted 3‑phenyl analog, imparting unique steric and electronic properties that influence both its reactivity as a synthetic intermediate and its putative biological target interactions [2].

Why 2‑Hydrazino‑3‑(2‑methoxyphenyl)quinazolin‑4(3H)‑one Cannot Be Indiscriminately Replaced by a Positional Isomer


Within the 2‑hydrazino‑3‑arylquinazolin‑4(3H)‑one series, the precise position of the methoxy substituent on the N‑3 phenyl ring critically governs both the physicochemical profile and the synthetic downstream potential. The ortho‑methoxy configuration creates an intramolecular steric environment that is absent in the meta‑ and para‑isomers, altering the rotational freedom of the N‑3 aryl ring and the electronic density at the quinazolinone core . These differences translate into measurable variations in lipophilicity (log P), hydrogen‑bonding capacity and reactivity of the 2‑hydrazino group, meaning that a procurement specification that treats the 2‑methoxy, 3‑methoxy and 4‑methoxy analogs as interchangeable will introduce uncontrolled variables into a research programme or synthesis campaign . The quantitative evidence presented below substantiates why this specific regioisomer must be explicitly requested in the purchase order.

Quantitative Differentiation Evidence: 2‑Hydrazino‑3‑(2‑methoxyphenyl)quinazolin‑4(3H)‑one vs. Closest Analogs


Lipophilicity Advantage: ortho‑Methoxy Substitution Elevates log P Relative to All Other Regioisomers

The octanol‑water partition coefficient (log P) of the target 2‑methoxy compound is 2.84, which is ∼0.39 log units higher than the 3‑methoxy (log P = 2.45), 4‑methoxy (log P = 2.45) and unsubstituted 3‑phenyl (log P = 2.44) comparators . This ~40 % increase in lipophilicity (on a linear scale) may confer enhanced membrane permeability and altered tissue distribution, a parameter routinely used in early‑stage drug discovery to prioritise lead series [1].

Lipophilicity log P ADME Quinazolinone

Distinct Hydrogen‑Bond Topology: ortho‑Methoxy Orientation Restricts N‑3 Aryl Rotation

The ortho‑methoxy group imposes a torsional preference on the N‑3 aryl ring that is absent in the meta‑ and para‑isomers. In the target compound, the methoxy oxygen can form an intramolecular S(6) hydrogen‑bond motif with the C‑4 carbonyl or the hydrazino NH, locking the aryl ring into a quasi‑perpendicular orientation relative to the quinazolinone plane [1]. By contrast, the 3‑ and 4‑methoxy isomers adopt a lower‑energy coplanar or freely rotating conformation. This conformational restriction alters the three‑dimensional presentation of pharmacophoric features, a critical factor in target‑based drug design.

Conformational restriction Hydrogen bonding Molecular recognition

Synthetic Utility: Regiospecific ortho‑Methoxy Group Enables Distinct Downstream Diversification Pathways

The free hydrazino group at C‑2 serves as a versatile handle for condensation with aldehydes, ketones and one‑carbon donors to generate hydrazones, triazolo‑ and tetrazolo‑fused heterocycles [1]. When the hydrazino group is embedded in the ortho‑methoxy context, the steric shielding provided by the 2‑methoxy substituent can direct subsequent electrophilic substitutions to the less hindered face of the quinazolinone core, enabling regioselective transformations that are not achievable with the 3‑ and 4‑methoxy isomers [2]. This regiospecific behaviour is valuable for constructing focused libraries with controlled substitution patterns.

Synthetic intermediate Regioselective derivatization Quinazolinone library

Commercial Purity Benchmarking: ≥98 % Assay with Full Hazard Classification for Safe Procurement

The target compound is routinely supplied at ≥98 % purity (HPLC) by multiple independent vendors (Fluorochem, MolCore, Leyan) . It carries a defined GHS hazard profile: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation) and H335 (may cause respiratory irritation), with signal word 'Warning' . The 3‑methoxy and 4‑methoxy positional isomers are available from fewer suppliers and frequently lack a complete SDS, creating uncertainty for SHE‑compliant procurement.

Purity Hazard classification Procurement specification

Analgesic/Anti‑Inflammatory Class Potential: ortho‑Methoxy Series Poised for Lead Optimisation

No direct in‑vivo efficacy data have been published specifically for 2‑hydrazino‑3‑(2‑methoxyphenyl)quinazolin‑4(3H)‑one. However, the closely related 2‑methylphenyl (ortho‑methyl) series demonstrates that an ortho‑substituent on the N‑3 phenyl ring is compatible with potent analgesic and anti‑inflammatory activity: the optimised derivative 2‑(1‑methylbutylidene)‑hydrazino‑3‑(2‑methylphenyl)‑quinazolin‑4(3H)‑one showed anti‑inflammatory activity moderately superior to diclofenac sodium, with a markedly lower ulcerogenic index than aspirin [1]. Similarly, the 3‑methoxy series yielded compounds with potent activity and mild ulcerogenicity [2]. By analogy, the 2‑methoxy scaffold serves as a direct entry point for generating focused libraries of hydrazone derivatives with a high probability of retaining this favourable efficacy‑to‑ulcerogenicity profile.

Analgesic Anti‑inflammatory Ulcerogenic index Lead optimisation

Optimal Application Scenarios for 2‑Hydrazino‑3‑(2‑methoxyphenyl)quinazolin‑4(3H)‑one Based on Quantitative Evidence


Focused Library Synthesis for Analgesic/Anti‑Inflammatory Lead Discovery

The hydrazino group at C‑2 enables rapid condensation with structurally diverse aldehydes and ketones to generate hydrazone libraries . The ortho‑methoxy substituent provides a sterically differentiated scaffold that complements the extensively explored meta‑ and para‑methoxy series, offering an opportunity to expand intellectual property space. Compounds derived from this scaffold are predicted to retain the favourable analgesic/anti‑inflammatory activity observed in the 2‑methylphenyl and 3‑methoxyphenyl series while potentially exhibiting improved selectivity due to the unique conformational preference of the ortho‑methoxy group [1].

Physicochemical Property Optimisation in Early‑Stage Drug Discovery

With a log P of 2.84—~0.39 units higher than its regioisomeric counterparts—this compound is the logical choice when medicinal chemistry programmes require increased lipophilicity to improve membrane permeability or blood‑brain barrier penetration . The higher log P may also reduce aqueous solubility and increase plasma protein binding, a trade‑off that can be exploited intentionally in the design of long‑acting formulations. Procurement teams should request this specific CAS number (66679‑66‑1) rather than the 3‑ or 4‑methoxy isomers to ensure the intended ADME profile is evaluated [1].

Synthesis of Fused Heterocyclic Systems via Hydrazino Cyclocondensation

The free hydrazino substituent is a well‑established precursor for constructing [1,2,4]triazolo[4,3‑a]quinazolin‑5(4H)‑ones and related fused systems through reaction with one‑carbon donors (formic acid, triethyl orthoformate, CS₂) . The ortho‑methoxy group is expected to influence the regiochemical outcome of these cyclocondensations, potentially providing access to novel fused heterocycles with patent‑differentiating substitution patterns. Industrial users seeking to build proprietary heterocyclic libraries will find the ortho‑methoxy regioisomer an underexplored starting material relative to the more common para‑methoxy variant [1].

Analytical Reference Standard and Method Development

With ≥98 % purity confirmed by multiple independent suppliers and a full set of spectroscopic characterisation data (¹H‑NMR, IR, MS), this compound is suitable for use as an analytical reference standard in HPLC method development and impurity profiling . The well‑documented GHS hazard classification (H302, H315, H319, H335) further supports its safe handling in regulated laboratory environments, meeting the documentation requirements of institutional safety committees and ISO‑accredited facilities [1].

Quote Request

Request a Quote for 2-hydrazino-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.